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Compound of Interest

Compound Name: 4-Ethoxy-3-nitrobenzoic acid

Cat. No.: B181614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of 4-Ethoxy-3-nitrobenzoic acid, a valuable intermediate in organic synthesis and

drug discovery. This document details available spectroscopic data, including nuclear magnetic

resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for

its preparation.

Physicochemical Properties
Property Value

Chemical Formula C₉H₉NO₅

Molecular Weight 211.17 g/mol

Appearance White crystalline solid

CAS Number 59719-77-6

Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for 4-Ethoxy-3-nitrobenzoic
acid is not widely published, the following tables summarize available and predicted data

based on analysis of analogous compounds and spectral databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data based on spectral analysis of similar compounds. Actual

experimental values may vary.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) /
ppm

Multiplicity Integration Assignment

~8.2 - 8.4 d 1H
Ar-H (adjacent to

COOH)

~7.9 - 8.1 dd 1H
Ar-H (adjacent to

NO₂)

~7.2 - 7.4 d 1H
Ar-H (adjacent to

OCH₂CH₃)

~4.2 - 4.4 q 2H -OCH₂CH₃

~1.4 - 1.6 t 3H -OCH₂CH₃

~11.0 - 13.0 s (broad) 1H -COOH

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) / ppm Assignment

~165 - 167 -COOH

~155 - 157 C-O (aromatic)

~140 - 142 C-NO₂ (aromatic)

~133 - 135 C-H (aromatic)

~125 - 127 C-COOH (aromatic)

~115 - 117 C-H (aromatic)

~65 - 67 -OCH₂CH₃

~14 - 16 -OCH₂CH₃

Mass Spectrometry (MS)
Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various

adducts of 4-Ethoxy-3-nitrobenzoic acid.[1]

Table 3: Predicted Mass Spectrometry Data[1]

Adduct m/z

[M+H]⁺ 212.05535

[M+Na]⁺ 234.03729

[M-H]⁻ 210.04079

[M+NH₄]⁺ 229.08189

[M+K]⁺ 250.01123

Infrared (IR) Spectroscopy
Predicted characteristic IR absorption bands based on the functional groups present in 4-
Ethoxy-3-nitrobenzoic acid.
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Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)

3100 - 3000 Medium C-H stretch (Aromatic)

2980 - 2850 Medium C-H stretch (Aliphatic)

1710 - 1680 Strong C=O stretch (Carboxylic acid)

1600 - 1585 Medium to Strong C=C stretch (Aromatic)

1530 - 1500 Strong
N-O asymmetric stretch (Nitro

group)

1350 - 1330 Strong
N-O symmetric stretch (Nitro

group)

1300 - 1200 Strong
C-O stretch (Ether and

Carboxylic acid)

1200 - 1000 Medium C-O-C stretch (Ether)

Experimental Protocols
Synthesis of 4-Ethoxy-3-nitrobenzoic Acid
A common method for the synthesis of 4-Ethoxy-3-nitrobenzoic acid is through the nitration

of 4-ethoxybenzoic acid.[2]

Materials:

4-Ethoxybenzoic acid

60% Nitric acid

Water

Ice
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Procedure:[2]

Suspend 10.9 g of 4-ethoxybenzoic acid in 140 g of 60% nitric acid.

Heat the suspension to 90°C over 30 minutes until the solid is completely dissolved.

Stir the solution at 90°C for an additional 30 minutes to ensure the completion of the nitration

reaction.

Gradually cool the reaction mixture to room temperature, which will cause the product to

crystallize.

Collect the white crystalline product by filtration.

Wash the collected product thoroughly with water.

Dry the purified 4-Ethoxy-3-nitrobenzoic acid. This method has been reported to yield a

product with 99.4% purity and a yield of 87.8%.[2]

Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. The chemical shifts are typically referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of

scans is generally required compared to ¹H NMR due to the lower natural abundance of the

¹³C isotope.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount

of the sample is ground with dry KBr and pressed into a thin, transparent disk.

Instrumentation: A standard FT-IR spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder or pure KBr is recorded and subtracted

from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by chromatography (e.g., LC-MS or GC-MS).

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule,

typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records their abundance.

Experimental Workflow Diagram

Synthesis

Spectroscopic Analysis Data Output

Start: 4-Ethoxybenzoic Acid Nitration with 60% HNO3 at 90°C Cooling and Crystallization Filtration and Washing Drying Product: 4-Ethoxy-3-nitrobenzoic Acid

NMR Spectroscopy
(¹H and ¹³C)

Characterization

FT-IR Spectroscopy

Mass Spectrometry

¹H and ¹³C NMR Spectra

IR Spectrum

Mass Spectrum
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Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b181614?utm_src=pdf-body-img
https://www.benchchem.com/product/b181614?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/679478
https://patents.google.com/patent/EP1621528A1/en
https://patents.google.com/patent/EP1621528A1/en
https://www.benchchem.com/product/b181614#spectroscopic-data-of-4-ethoxy-3-nitrobenzoic-acid
https://www.benchchem.com/product/b181614#spectroscopic-data-of-4-ethoxy-3-nitrobenzoic-acid
https://www.benchchem.com/product/b181614#spectroscopic-data-of-4-ethoxy-3-nitrobenzoic-acid
https://www.benchchem.com/product/b181614#spectroscopic-data-of-4-ethoxy-3-nitrobenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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